molecular formula C6H9N3O B164332 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 134516-26-0

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B164332
CAS No.: 134516-26-0
M. Wt: 139.16 g/mol
InChI Key: TZYXIQGWFWZRGJ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a hydroxymethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxymethanimine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in microorganisms. Molecular docking studies have identified potential interaction models with enzymes such as (p)ppGpp synthetases/hydrolases and pyruvate kinases .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

    1-ethyl-1H-pyrazole-4-carboxylic acid: Another derivative of 1-ethyl-1H-pyrazole with different functional groups.

    1-ethyl-1H-pyrazole-4-amine: A related compound with an amine group instead of the hydroxymethanimine moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethanimine moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The oxime functional group contributes to its reactivity and biological activity. The molecular formula is C6H8N2OC_6H_8N_2O with a molecular weight of 140.14 g/mol.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The above data suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, this compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition at 10 µM
HeLa12.578
HepG215.065
MCF-720.055

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by changes in key regulatory proteins such as Bcl-2 and Bax .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This inhibition contributes to its anti-inflammatory properties.
  • Cell Signaling Interference : Docking studies suggest that the compound may interact with epidermal growth factor receptors (EGFR), influencing pathways involved in cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of various substituted pyrazole derivatives in a carrageenan-induced paw edema model in rats, where this compound exhibited significant anti-inflammatory effects comparable to standard treatments like indomethacin . Histopathological analysis confirmed minimal gastric toxicity, indicating a favorable safety profile for further development.

Properties

IUPAC Name

(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYXIQGWFWZRGJ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.